
Cyclohexane-1,4-diamine
Overview
Description
Cyclohexane-1,4-diamine (C₆H₁₄N₂) is a six-membered cycloaliphatic diamine with amino groups at the 1 and 4 positions. It exists as cis- and trans-isomers (CAS 3114-70-3 and 2615-25-0, respectively), with the trans isomer having a molecular weight of 114.19 . The compound is commercially available in varying purities (98%+) and quantities (1g–25g) . Its structural rigidity and dual amine functionality make it valuable in pharmaceuticals, coordination chemistry, and polymer synthesis. For example, substituted derivatives are used in opioid receptor modulation for pain management , and its complexes with metals like Zn(II) and Co(II) are studied for catalytic applications .
Preparation Methods
Hofmann Degradation of Cyclohexane-1,4-Dicarboxylic Acid Diamide
Starting Materials and Amidation
The synthesis begins with cyclohexane-1,4-dicarboxylic acid or its esters (monomeric, oligomeric, or polymeric). Key steps include:
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Ammonolysis in polyhydric alcohols : Ethylene glycol, diethylene glycol, or 1,4-butane diol are used as solvents. Cyclohexane-1,4-dicarboxylic acid esters react with ammonia under 0.1–50 bar pressure at 50–160°C to form the diamide .
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Isolation of insoluble diamide : Only the water-insoluble diamide fraction is retained, achieving up to 84% yield. Recycling the glycolic mother liquor increases yields to >95% .
Table 1: Amidation Reaction Conditions and Yields
Parameter | Range/Value | Yield (%) |
---|---|---|
Temperature | 50–160°C | 84–95 |
Ammonia pressure | 0.1–50 bar | — |
Solvent | Ethylene glycol | — |
Chlorination to Cyclohexane-1,4-Dicarboxylic Acid-Bis-N-Chloramide
The diamide undergoes chlorination to form the bis-N-chloramide intermediate:
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Conditions : Exothermic reaction at 5–25°C, diluted to 100–200 g/L in water or aqueous mineral acid .
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Pressure : 1–6 bar optimizes reaction kinetics without excessive equipment costs .
Table 2: Chlorination Optimization
Parameter | Range/Value | Outcome |
---|---|---|
Temperature | 5–25°C | Minimizes hydrolysis byproducts |
Pressure | 1–6 bar | Reduced reaction time |
Alkaline Hydrolysis to Trans-Cyclohexane-1,4-Diamine
The bis-N-chloramide is treated with stoichiometric NaOH or Ca(OH)₂:
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Reaction : Conducted at 30–80°C in aqueous suspension (5–45% concentration) .
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Isolation : The trans-diamine precipitates in high purity (90% yield) or is extracted via chloroform .
Table 3: Hydrolysis and Isolation Parameters
Parameter | Range/Value | Yield (%) |
---|---|---|
Temperature | 30–80°C | 90 |
Base | NaOH/Ca(OH)₂ | — |
Stereochemical Considerations and Trans Isomer Synthesis
The Hofmann degradation’s stereospecificity ensures exclusive trans-isomer formation, regardless of starting material geometry . Key factors include:
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Steric control : The chair conformation of the cyclohexane ring in intermediates directs trans-product formation.
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Byproduct suppression : Using polyhydric alcohols minimizes cis-isomer contamination.
Reaction Optimization and Yield Enhancement
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Recycled solvents : Reusing ethylene glycol mother liquor increases diamide yield from 80% to >95% .
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Temperature control : Maintaining chlorination below 25°C prevents dicarboxylic acid formation .
Applications of Synthesized Trans-Cyclohexane-1,4-Diamine
The trans-isomer is preferred for:
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione.
Reduction: this compound derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Cyclohexane-1,4-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexane-1,4-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form stable complexes with metal ions, which makes it useful in catalysis and coordination chemistry . The compound’s amine groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and applications .
Comparison with Similar Compounds
Cyclohexane-1,4-diamine is distinguished from related compounds by its stereochemistry, substituent placement, and reactivity. Below is a detailed comparison:
Positional Isomers
Key Findings :
- The 1,4 configuration provides optimal symmetry for forming stable coordination complexes and cross-linked polymers, unlike the strained 1,2 isomer .
- Cyclohexane-1,3-diamine lacks a methyl group compared to 4-Methylcyclohexane-1,3-diamine, reducing steric hindrance and altering enzyme-binding efficiency .
Substituted Derivatives
Key Findings :
- Methyl substitution at C4 (4-Methylthis compound) increases steric bulk, making it less effective in forming inclusion complexes compared to the parent compound .
- N1-Methyl derivatives exhibit lower basicity due to reduced electron density on the amine group, impacting their use in acid-catalyzed reactions .
Cis vs. Trans Isomers
Key Findings :
- The trans isomer is thermodynamically more stable due to reduced gauche interactions, making it preferable in medicinal chemistry for consistent pharmacokinetics .
Key Findings :
- This compound derivatives show specificity for the ORL1 receptor, unlike linear diamines like hexane-1,6-diamine, which lack the rigidity for receptor binding .
Biological Activity
Cyclohexane-1,4-diamine (CHDA), also known as 1,4-diaminocyclohexane, is an organic compound characterized by its unique structure comprising two amine groups positioned on a cyclohexane ring. With the molecular formula , CHDA has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article explores the biological activities of CHDA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
This compound appears as a colorless to slightly yellow solid that is soluble in water and various organic solvents. Its structure allows for significant interactions through hydrogen bonding and ionic interactions, making it a versatile building block for various chemical applications.
Target Receptors:
One of the primary biological activities of CHDA involves its interaction with P2X3 receptors. These receptors are purinergic receptors that play crucial roles in neurotransmission and pain perception. Research indicates that CHDA acts as an antagonist at P2X3 receptors by inhibiting the binding of ATP, thereby modulating pain signaling pathways. This mechanism suggests potential applications in treating neuropathic pain and neurodegenerative diseases.
Pharmacological Pathways:
CHDA's ability to form metal complexes enhances its utility in biological studies. The compound can act as a ligand for various metal ions, which may lead to the development of new therapeutic agents with improved efficacy against certain diseases.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of cyclohexane derivatives, including CHDA. For instance, complexes formed with transition metals have shown varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest that modifications to the CHDA structure can enhance its antimicrobial effectiveness .
Compound | Antibacterial Activity | Test Organisms |
---|---|---|
CHDA-Metal Complex | Medium-level activity | E. coli, S. aureus |
Control (Ampicillin) | High activity | E. coli, S. aureus |
Case Studies
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Neuropathic Pain Management:
A study explored the potential of CHDA as a therapeutic agent for neuropathic pain by examining its effects on P2X3 receptor modulation. The findings indicated that CHDA significantly reduced pain responses in animal models, supporting its role as a candidate for further clinical development. -
Polymer Applications:
In the polyurethane industry, CHDA serves as an intermediate for synthesizing polyamide resins. The incorporation of CHDA into polymer chains alters the mechanical properties and thermal stability of the resulting materials, showcasing its utility beyond biological applications .
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, including hydrogenation and substitution reactions. Below is a summary of some key synthetic pathways:
Reaction Type | Reagent | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic medium | Cyclohexane-1,4-dione |
Reduction | Lithium aluminum hydride | Anhydrous ether | Derivatives of this compound |
Substitution | Halogens (e.g., Cl, Br) | Presence of catalyst | Halogenated derivatives |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing cyclohexane-1,4-diamine?
this compound (CAS 3114-70-3) can be synthesized via reductive amination of cyclohexane-1,4-diketone precursors using ammonia and hydrogen gas in the presence of transition-metal catalysts (e.g., Raney nickel or palladium). Key parameters include:
- Temperature : 80–120°C under hydrogen pressure (3–5 atm).
- Solvent : Ethanol or methanol for improved solubility.
- Molar ratios : A 1:2 ratio of diketone to ammonia ensures complete diamine formation . Table 1 : Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 100°C | Maximizes reaction rate |
Catalyst Loading | 5% w/w (Raney Ni) | Reduces side products |
Reaction Time | 12–24 hours | Ensures full conversion |
Post-synthesis purification involves recrystallization from hot ethanol or column chromatography using silica gel .
Q. How can researchers characterize the structural properties of this compound?
Structural analysis typically employs:
- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL-2018) is used for crystal structure refinement. The program handles hydrogen bonding and torsional angles, critical for confirming the chair conformation of the cyclohexane ring .
- NMR Spectroscopy : H NMR (δ 1.2–1.8 ppm for axial/equatorial protons) and C NMR (δ 25–30 ppm for carbons adjacent to amine groups) confirm stereochemistry .
- Mass Spectrometry : ESI-MS (m/z 142.24 for [M+H]) validates molecular weight .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : 2–8°C in amber glass vials to prevent photodegradation .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .
Advanced Research Questions
Q. How can this compound be utilized in metal complex formation, and what are the experimental design considerations?
The diamine acts as a bidentate ligand for transition metals (e.g., Zn(II), Co(II)). In a study by Barton et al., trans-N,N′-Bis(9-Phenyl-9-Xanthenyl)this compound formed stable complexes with Zn(II) under the following conditions:
- pH : 7.0–7.5 (buffered with Tris-HCl).
- Molar Ratio : 1:1 (metal:ligand) in methanol.
- Characterization : UV-Vis (λ~450 nm for d-d transitions) and cyclic voltammetry confirm redox activity .
Q. What computational methods are effective for analyzing the conformational dynamics of this compound?
Molecular mechanics (MMFF94 force field) and DFT (B3LYP/6-31G*) simulations predict energy barriers between chair and twist-boat conformers. Key findings:
- Energy Difference : ~6–8 kcal/mol favors the chair conformation.
- Hydrogen Bonding : Axial amine groups stabilize the chair form via intramolecular interactions .
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths/angles often arise from disordered hydrogen atoms or twinning. SHELXL’s TWIN and HKLF5 commands refine twinned data, while ISOR restraints mitigate thermal motion artifacts. Cross-validation using independent datasets (e.g., synchrotron XRD) improves reliability .
Q. What methodologies enable the use of this compound in multi-component reactions for heterocyclic synthesis?
The diamine participates in Ugi-4CR (Ugi four-component reaction) with aldehydes, isocyanides, and carboxylic acids to form tetrazoles or imidazoles. Key steps:
Properties
IUPAC Name |
cyclohexane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
Record name | 1,4-Diaminocyclohexane | |
Source | EPA DSSTox | |
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Record name | 1,4-Cyclohexanediamine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediamine, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
Record name | 1,4-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanediamine, trans- | |
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Record name | 1,4-Diaminocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediamine, cis- | |
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Record name | 1,4-Cyclohexanediamine, trans- | |
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Record name | 1,4-Diaminocyclohexane | |
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Record name | 1,4-Cyclohexanediamine, cis- | |
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Record name | 1,4-Cyclohexanediamine, trans- | |
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Record name | Cyclohexane-1,4-diamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
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Record name | cis-1,4-Cyclohexanediamine | |
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Record name | trans-1,4-Cyclohexanediamine | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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